GC Base Pair Recognition via Imidazole Incorporation
The single imidazole ring in ImPyPyPy-Dp enables recognition of G·C base pairs via the Im/Py pairing rule, a capability completely absent in all-pyrrole polyamides such as PyPyPy-Dp or distamycin A. The Im/Py pairing specifically targets G·C, while Py/Im targets C·G; all-pyrrole constructs (Py/Py) can only bind A·T and T·A base pairs [1]. Replacement of the Im residue with Py (Im→Py) in cyclic polyamides was shown to alter DNA-binding affinity and specificity by 2 orders of magnitude, demonstrating the critical role of this single heterocycle [2].
| Evidence Dimension | Base pair recognition repertoire |
|---|---|
| Target Compound Data | ImPyPyPy-Dp: Recognizes sequences containing G·C base pairs via Im/Py pairing |
| Comparator Or Baseline | PyPyPy-Dp (all-pyrrole): Recognizes only A·T and T·A base pairs; Distamycin A: AT-selective, no GC recognition |
| Quantified Difference | Im→Py substitution alters affinity and specificity by ~100-fold (2 orders of magnitude) in cyclic polyamide context [2] |
| Conditions | Pairing rules established by DNase I footprinting and affinity cleavage on DNA restriction fragments [1]; Quantitative footprint titrations on 5'-AGTACT-3' match site [2] |
Why This Matters
For any application requiring targeting of GC-containing genomic sequences (e.g., promoter regions of oncogenes or viral genomes), ImPyPyPy-Dp is irreplaceable; all-pyrrole or distamycin-based alternatives lack GC recognition entirely.
- [1] White S, Baird EE, Dervan PB. On the pairing rules for recognition in the minor groove of DNA by pyrrole-imidazole polyamides. Chem Biol. 1997;4(8):569-578. doi:10.1016/s1074-5521(97)90243-x View Source
- [2] Herman DM, Baird EE, Dervan PB. Cycle Polyamide Motif for Recognition of the Minor Groove of DNA. J Am Chem Soc. 1999;121(6):1121-1129. doi:10.1021/ja982828x View Source
